SCH-53870

Vue d'ensemble

Description

SCH-53870 is an inhibitor of p21-hRas nucleotide exchange in vitro.

Applications De Recherche Scientifique

Inhibiteur de la protéine oncogénique Ras

SCH-53870 a été identifié comme un puissant inhibiteur de la protéine oncogénique Ras {svg_1}. Ce composé altère sélectivement l'activité de la protéine Ras mutée de manière réversible, sans affecter de manière significative la protéine Ras de type sauvage {svg_2}. Il réduit les niveaux de Ras-triphosphate de guanosine (GTP), inhibe l'activation de la voie des kinases mitogènes activées par les protéines (MAPK) et présente une activité cytotoxique remarquable dans les modèles cellulaires pilotés par Ras {svg_3}.

Agent anticancéreux

This compound est en cours de développement comme agent anticancéreux {svg_4}. Il est actuellement en phase de développement préclinique {svg_5}. Le composé est étudié pour son potentiel à inhiber la croissance des cellules cancéreuses en ciblant la protéine Ras {svg_6}.

Agent antiprolifératif

Le composé a montré une activité antiproliférative significative contre certains types de cellules cancéreuses {svg_7}. Il s'est avéré particulièrement efficace contre les cellules pilotées par la protéine oncogénique Ras {svg_8}.

Inducteur d'apoptose

This compound a été trouvé pour induire l'apoptose dans certains types de cellules cancéreuses {svg_9}. Cela en fait un candidat potentiel pour le développement de nouvelles thérapies anticancéreuses {svg_10}.

Agent antibactérien

This compound a montré un potentiel en tant qu'agent antibactérien {svg_11}. Certains dérivés du composé ont montré une inhibition significative contre S. aureus {svg_12}.

Agent anti-biofilm

Certains dérivés de this compound ont montré une inhibition anti-biofilm potentielle contre K. pneumonia {svg_13}. Cela suggère que le composé pourrait être utilisé dans le développement de traitements contre les infections bactériennes {svg_14}.

Mécanisme D'action

Target of Action

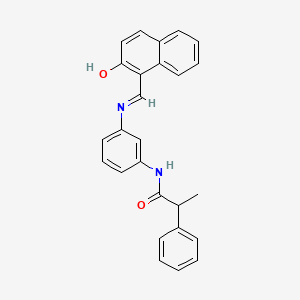

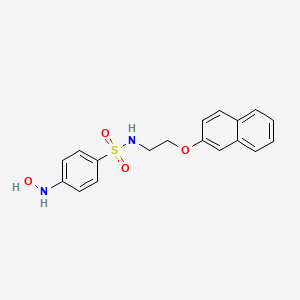

SCH-53870, also known as “Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-”, primarily targets the RAS protein . RAS is a type of GTPase, which plays a crucial role in transmitting signals within cells . It is a key player in many cellular processes, including cell proliferation and differentiation .

Mode of Action

This compound acts as a RAS inhibitor , specifically inhibiting the nucleotide exchange of p21-hRas . This means it interferes with the ability of the RAS protein to switch between its active (GTP-bound) and inactive (GDP-bound) states . By inhibiting this process, this compound can effectively disrupt the signaling pathways that RAS is involved in .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS signaling pathway . This pathway is involved in transmitting signals from the cell membrane to the nucleus, influencing various cellular processes such as growth, differentiation, and survival . By inhibiting RAS, this compound can disrupt this signaling, potentially leading to the inhibition of cell proliferation and induction of cell death .

Pharmacokinetics

Factors such as water solubility can influence how well a drug is absorbed and distributed within the body .

Result of Action

The inhibition of RAS by this compound can lead to significant molecular and cellular effects. By disrupting RAS signaling, this compound can potentially inhibit the proliferation of cells and induce cell death . This makes it a potential candidate for the treatment of diseases characterized by overactive RAS signaling, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can impact the drug’s ability to bind to its target . Additionally, factors such as pH and temperature can influence the stability of the drug .

Propriétés

IUPAC Name |

4-(hydroxyamino)-N-(2-naphthalen-2-yloxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c21-20-16-6-9-18(10-7-16)25(22,23)19-11-12-24-17-8-5-14-3-1-2-4-15(14)13-17/h1-10,13,19-21H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPIAVCIUZNQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCNS(=O)(=O)C3=CC=C(C=C3)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

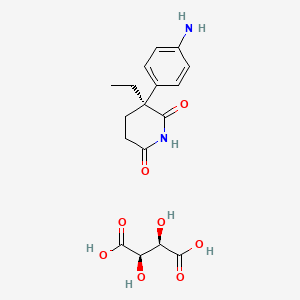

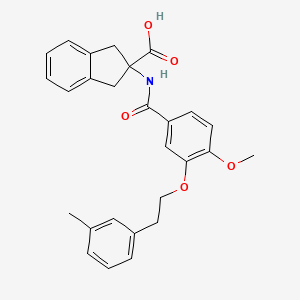

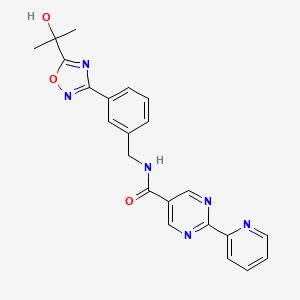

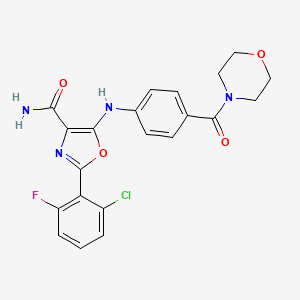

Feasible Synthetic Routes

Q1: The abstract mentions SCH-53870 as a Ras inhibitor. How does this compound interact with Ras, and what are the downstream effects of this interaction?

A1: The abstract states that this compound inhibits the nucleotide exchange process of Ras []. This process is crucial for Ras activation, where the inactive GDP-bound form exchanges GDP for GTP to become active. While the exact mechanism of action for this compound isn't detailed in this abstract, it likely binds to the Ras-GDP complex, preventing the release of GDP and subsequent binding of GTP. This inhibition of Ras activation would then disrupt downstream signaling pathways controlled by Ras, ultimately impacting cellular processes like proliferation, which is a key target for anti-cancer therapies.

Q2: The abstract highlights solubility and stability issues with this compound. What strategies could be explored to improve the formulation and address these limitations for potential therapeutic applications?

A2: The abstract states that this compound has "very low solubility in water and undergoes rapid degradation at room temperature when dissolved in water-DMSO mixtures" []. This instability poses significant challenges for its use as a therapeutic. Several formulation strategies could be explored to overcome these limitations:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)

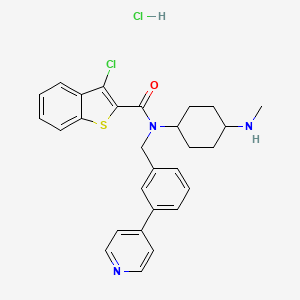

![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)